molecular formula C6H4N3O9P B12565741 (2,4,6-Trinitrophenyl)phosphonic acid CAS No. 143458-67-7

(2,4,6-Trinitrophenyl)phosphonic acid

Cat. No.: B12565741
CAS No.: 143458-67-7
M. Wt: 293.08 g/mol
InChI Key: HDEFWDNSBIXKHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2,4,6-Trinitrophenyl)phosphonic acid ( 143458-67-7) is an organic compound with the molecular formula C6H4N3O9P and a molecular weight of 293.084 g/mol . This compound is of significant interest in the field of chemical sensing, particularly for the detection of nitroaromatic explosives. Its structure combines a trinitrophenyl moiety, similar to that found in potent explosives like 2,4,6-trinitrophenol (picric acid or TNP) , with a phosphonic acid functional group. Phosphonic acid-based ligands play a crucial role in molecular recognition. Research into fluorescent probes for explosives has shown that the phosphonic acid groups can serve as effective hydrogen bonding sites, facilitating the binding to target analyte molecules . Furthermore, the presence of both electron-deficient nitro groups and the phosphonic acid function in a single molecule makes it a promising building block for designing chemosensors. Polymers and small molecules incorporating phosphonic acids are known for their metal-binding capabilities, operating through ion-exchange or complexation mechanisms across a wide pH range, which is valuable in separation science . This compound is intended for research applications only, such as the development of novel fluorescent sensory materials and selective ligands for separation processes. This product is For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

CAS No.

143458-67-7

Molecular Formula

C6H4N3O9P

Molecular Weight

293.08 g/mol

IUPAC Name

(2,4,6-trinitrophenyl)phosphonic acid

InChI

InChI=1S/C6H4N3O9P/c10-7(11)3-1-4(8(12)13)6(19(16,17)18)5(2-3)9(14)15/h1-2H,(H2,16,17,18)

InChI Key

HDEFWDNSBIXKHG-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1[N+](=O)[O-])P(=O)(O)O)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Nitration of Phenyl Precursors to Form 2,4,6-Trinitrophenyl Derivatives

The trinitrophenyl moiety is typically introduced by nitration of phenol or phenyl derivatives. Established methods for preparing 2,4,6-trinitrophenol (picric acid) involve controlled nitration of o-nitrophenol or p-nitrophenol using nitric acid or mixed acid systems (nitric acid with sulfuric acid or other strong acids) under carefully controlled temperature and concentration conditions to avoid precipitation of intermediates and ensure high yield of the trinitro product.

Key parameters for nitration:

Parameter Typical Range/Condition
Nitrating agent Concentrated HNO3 or HNO3 + H2SO4
Temperature 40–70 °C
Reaction time 15–60 minutes after addition
Substrate concentration Controlled to keep intermediates soluble
Pressure Atmospheric or slightly reduced (500–760 mmHg)

This nitration step yields 2,4,6-trinitrophenol, which can be further functionalized.

Introduction of the Phosphonic Acid Group

The phosphonic acid group can be introduced via several routes:

The most general and effective method to prepare phosphonic acids involves the dealkylation of dialkyl phosphonates under acidic conditions or by the McKenna method, which uses bromotrimethylsilane followed by methanolysis.

Specific Preparation Methods for (2,4,6-Trinitrophenyl)phosphonic Acid

Synthesis via Phosphonyl Chloride and Phenol Derivatives

A patented method for phenyl phosphonic acid derivatives involves reacting phenyl phosphonyl dichloride (PhPOCl2) with phenol derivatives in anhydrous toluene and triethylamine, followed by purification steps including hot filtration and column chromatography. Although this patent focuses on phenyl phosphonic acid, the methodology can be adapted for nitro-substituted phenyl rings such as 2,4,6-trinitrophenyl.

Typical reaction conditions:

Reagent Amount/Condition
Phenyl phosphonyl dichloride Stoichiometric, anhydrous
Phenol derivative 1 equivalent
Solvent Anhydrous toluene
Base Triethylamine (to scavenge HCl)
Temperature Reflux for 24 hours
Workup Hot filtration, solvent removal, column chromatography

This method yields phosphonic acid derivatives with high purity and catalytic activity in related reactions.

Preparation of this compound via Phosphonate Ester Dealkylation

Starting from dialkyl phosphonate esters of 2,4,6-trinitrophenyl, the phosphonic acid can be obtained by:

  • Treating the dialkyl phosphonate with bromotrimethylsilane (BrSiMe3), which converts it into bis(trimethylsilyl) phosphonate intermediates.
  • Subsequent methanolysis or hydrolysis to yield the free phosphonic acid.

Reaction scheme:

  • $$ \text{Ar-PO(OR)2} + \text{BrSiMe}3 \rightarrow \text{Ar-PO(OSiMe}3)2 + 2 \text{RBr} $$
  • $$ \text{Ar-PO(OSiMe}3)2 + \text{MeOH/H}2\text{O} \rightarrow \text{Ar-PO}3\text{H}2 + 2 \text{MeSiMe}3 $$

This two-step method is mild, efficient, and widely used for preparing phosphonic acids from phosphonate esters, including those with sensitive substituents like nitro groups.

Alternative Routes: Amino Acid Coupling and Cupric Complex Decomposition

A historical biochemical method involves coupling 2,4,6-trinitrophenyl groups to amino acids under slightly alkaline conditions, forming cupric complexes that are decomposed to release the phosphonic acid derivative. This method is more specialized and less commonly used for pure phosphonic acid synthesis but demonstrates the reactivity of the trinitrophenyl group in aqueous media.

Comparative Summary of Preparation Methods

Method Key Reagents/Conditions Advantages Limitations
Nitration of phenol derivatives HNO3 or HNO3 + H2SO4, 40–70 °C High yield of trinitrophenyl ring Requires careful control to avoid side products
Reaction with phenyl phosphonyl dichloride PhPOCl2, phenol derivative, triethylamine, toluene reflux Direct formation of phosphonic acid derivatives Requires anhydrous conditions and chromatographic purification
Dealkylation of dialkyl phosphonates BrSiMe3 followed by MeOH or H2O Mild, efficient, widely applicable Requires preparation of phosphonate esters first
Amino acid coupling and cupric complex TNBS coupling, alkaline pH, cupric complex formation Useful for biochemical labeling Complex, less direct for pure acid synthesis

Research Findings and Data

  • The McKenna method (BrSiMe3 dealkylation) is reported to quantitatively convert dialkyl phosphonates to phosphonic acids under mild conditions, preserving sensitive groups such as nitro substituents.
  • The phenyl phosphonyl dichloride method yields crystalline phosphonic acid derivatives with catalytic activity, demonstrating the utility of this approach for functionalized aromatic phosphonic acids.
  • Controlled nitration protocols for 2,4,6-trinitrophenol ensure high purity and yield, which is critical as the starting aromatic moiety for phosphonation.

Chemical Reactions Analysis

(2,4,6-Trinitrophenyl)phosphonic acid undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The compound can undergo substitution reactions, particularly involving the nitro groups.

Common reagents used in these reactions include strong acids, bases, and oxidizing agents. Major products formed from these reactions vary based on the specific conditions but often include derivatives with modified functional groups .

Scientific Research Applications

(2,4,6-Trinitrophenyl)phosphonic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (2,4,6-Trinitrophenyl)phosphonic acid involves its interaction with molecular targets such as enzymes and receptors. For example, it can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved in its action include the modulation of oxidative phosphorylation and other metabolic processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Comparisons

Compound Structure Key Substituents Acidity (pKa) Solubility in Water Applications
(2,4,6-Trinitrophenyl)phosphonic acid TNP–PO(OH)₂ –NO₂ (electron-withdrawing) ~1.0–1.5* Low Energetic materials, ligands
Phenylphosphonic acid C₆H₅–PO(OH)₂ –C₆H₅ (neutral) ~1.5–2.5 Moderate Polymer crosslinking, corrosion inhibition
Fosfomycin CH₂(C₃H₅O)PO(OH)₂ Epoxide, methyl group ~2.6 High Antibiotic
(Hydroxy-2-naphthalenylmethyl)phosphonic acid (HNMPA) Naphthyl–CH(OH)–PO(OH)₂ Bulky aromatic, –OH ~2.0–2.5* Moderate Chemical genetics, enzyme inhibition
Triphenyl phosphate (C₆H₅O)₃PO Three phenyl groups Non-acidic Insoluble Plasticizer, flame retardant

*Inferred from substituent effects.

Functional Differences

  • Acidity : The TNP group enhances acidity compared to phenyl or naphthyl derivatives due to its strong electron-withdrawing nature .
  • Reactivity : The nitro groups may facilitate electrophilic substitution or coordination with metals, whereas fosfomycin’s epoxide enables covalent binding to enzymes .
  • Safety: TNP-containing compounds (e.g., tetryl) pose explosion risks, necessitating careful handling compared to non-energetic analogs like phenylphosphonic acid .

Key Research Findings

  • Thermochemical accuracy : Density-functional theory (DFT) studies () suggest that exact-exchange terms improve predictions for nitroaromatic systems, aiding in modeling this compound’s stability .
  • Solubility trends : Phosphonic acids with bulky aromatic groups (e.g., TNP, naphthyl) exhibit lower water solubility than aliphatic derivatives like fosfomycin .
  • Explosive performance : TNP-based compounds achieve high detonation velocities (~7,500 m/s) due to nitro group density, though phosphonic acid derivatives may trade energy density for stability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.